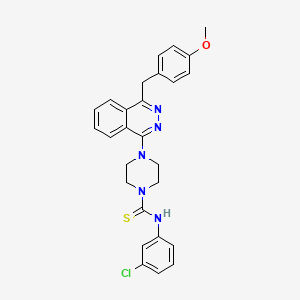

Cdk1-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H26ClN5OS |

|---|---|

Molecular Weight |

504.0 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-4-[4-[(4-methoxyphenyl)methyl]phthalazin-1-yl]piperazine-1-carbothioamide |

InChI |

InChI=1S/C27H26ClN5OS/c1-34-22-11-9-19(10-12-22)17-25-23-7-2-3-8-24(23)26(31-30-25)32-13-15-33(16-14-32)27(35)29-21-6-4-5-20(28)18-21/h2-12,18H,13-17H2,1H3,(H,29,35) |

InChI Key |

IVSLHVMDZYSVFA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=S)NC5=CC(=CC=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of Novel Piperazine-Tethered Phthalazines

For Researchers, Scientists, and Drug Development Professionals

The convergence of the phthalazine and piperazine scaffolds has given rise to a promising class of bicyclic heteroaromatic compounds with significant therapeutic potential. The inherent drug-like properties of the piperazine ring, such as its ability to improve solubility and oral bioavailability, combined with the diverse biological activities associated with the phthalazine core, have made piperazine-tethered phthalazines a focal point in modern medicinal chemistry. These compounds have demonstrated efficacy as potent inhibitors of key signaling proteins, including cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), positioning them as promising candidates for the development of novel anticancer agents. Furthermore, ongoing research is exploring their utility in other therapeutic areas, including as phosphodiesterase (PDE) inhibitors, antimicrobial agents, and potential treatments for neurodegenerative diseases.

This technical guide provides a comprehensive overview of the discovery and synthesis of novel piperazine-tethered phthalazines. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured quantitative data for comparative analysis, and visual representations of key synthetic and biological pathways.

Core Synthetic Strategies

The synthesis of piperazine-tethered phthalazines typically involves a multi-step approach, beginning with the construction of the phthalazine core, followed by the introduction of the piperazine moiety. Key intermediates, such as 1-chlorophthalazine or 1,4-dichlorophthalazine, are commonly employed to facilitate the coupling of the piperazine ring.

A general synthetic workflow can be visualized as follows:

Two of the most powerful and versatile methods for the crucial C-N bond formation between the phthalazine core and the piperazine ring are the Buchwald-Hartwig amination and the Suzuki coupling reaction.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly effective method for forming C-N bonds between aryl halides (the chlorophthalazine) and amines (the piperazine).

Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide. In the context of piperazine-tethered phthalazines, this can be used to introduce aryl or other substituents to the phthalazine core either before or after the piperazine is attached.

Biological Activities and Mechanisms of Action

Piperazine-tethered phthalazines have been extensively investigated for their anticancer properties, primarily through the inhibition of key kinases involved in cell cycle regulation and angiogenesis.

Cyclin-Dependent Kinase 1 (CDK1) Inhibition

CDK1, in complex with Cyclin B, is a master regulator of the G2/M transition in the cell cycle.[1] Overexpression of CDK1 is a hallmark of several cancers, including pancreatic ductal adenocarcinoma, making it an attractive therapeutic target.[1] Specific piperazine-tethered phthalazine derivatives have been identified as potent and selective CDK1 inhibitors.[1][2] By binding to the ATP-binding pocket of CDK1, these compounds prevent the phosphorylation of downstream substrates, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several piperazine-tethered phthalazine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. These compounds typically bind to the ATP-binding site within the kinase domain of VEGFR-2, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.

Quantitative Data Summary

The following tables summarize the biological activity of representative piperazine-tethered phthalazine derivatives.

Table 1: CDK1 Inhibitory Activity and Antiproliferative Effects

| Compound ID | CDK1 IC50 (nM) | Antiproliferative IC50 (µM) vs. MDA-PATC53 | Antiproliferative IC50 (µM) vs. PL45 | Reference |

| 8g | 36.80 | 0.51 | 0.74 | [1][2] |

| 10d | 44.52 | 0.88 | 1.14 | [1][2] |

| 10h | 40.15 | 0.73 | 1.00 | [1][2] |

Table 2: VEGFR-2 Inhibitory Activity

| Compound ID | VEGFR-2 IC50 (µM) | % Inhibition of HUVEC at 10 µM | Reference |

| 12b | 4.4 | 79.83 | |

| 12c | 2.7 | 72.58 | |

| 13c | 2.5 | 71.6 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final compounds, as well as for the evaluation of their biological activity.

Synthesis of 1,4-Dichlorophthalazine

1,4-Dichlorophthalazine is a crucial precursor for the synthesis of many piperazine-tethered phthalazines.

Procedure:

-

To a suspension of phthalazin-1,4-dione (1 equivalent) in acetonitrile, add a catalytic amount of 4-dimethylaminopyridine.

-

Heat the mixture to 40-60 °C with stirring.

-

Slowly add phosphorus trichloride (2 equivalents) dropwise over 3-6 hours, maintaining the temperature.

-

After the addition is complete, reflux the reaction mixture for 4-10 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench by carefully pouring it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methylene chloride/methanol).

General Procedure for Buchwald-Hartwig Amination

Procedure:

-

To a reaction vessel, add 1-chlorophthalazine (1 equivalent), the desired substituted piperazine (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

-

Add a suitable anhydrous solvent (e.g., toluene or 1,4-dioxane).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (General Protocol)

Procedure:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the kinase (e.g., CDK1/Cyclin B or VEGFR-2) to the wells.

-

Initiate the reaction by adding the substrate (e.g., Histone H1 for CDK1) and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

Calculate the IC₅₀ values from the dose-response curves.

Cell Proliferation (MTT) Assay

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ values.

Drug Discovery and Development Workflow

The discovery of novel piperazine-tethered phthalazine drug candidates follows a structured workflow from initial concept to preclinical evaluation.

This comprehensive guide provides a foundational understanding of the discovery and synthesis of novel piperazine-tethered phthalazines. The detailed protocols and structured data are intended to facilitate further research and development in this exciting area of medicinal chemistry. As our understanding of the underlying biology of various diseases continues to grow, the versatility of the piperazine-tethered phthalazine scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potency and Selectivity of Cdk1-IN-5: A Technical Guide to In Vitro Kinase Assay Target Validation

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in vitro target validation of Cdk1-IN-5, a selective inhibitor of Cyclin-dependent kinase 1 (Cdk1). This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key biological and experimental processes.

Introduction

Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, is a promising target for cancer therapy.[1][2] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This compound has emerged as a selective inhibitor of Cdk1, demonstrating potent activity in in vitro assays.[3] This guide details the necessary procedures to independently verify the inhibitory action of this compound against Cdk1 and to determine its selectivity profile against other kinases.

Quantitative Data Summary

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the reported IC50 values for this compound against a panel of kinases.

| Kinase | IC50 (nM) |

| Cdk1 | 42.19 |

| Cdk2 | 188.71 |

| Cdk5 | 354.15 |

| AXL | 5649 |

| PTK2B | 8945 |

| FGFR | 2538 |

| JAK1 | 2417 |

| IGF1R | 8546 |

| BRAF | 8138 |

| Data sourced from MedChemExpress.[3] |

Experimental Protocols

The following protocols describe the in vitro kinase assays required to validate the targeting of Cdk1 by this compound. These assays are designed to measure the phosphorylation of a substrate by the Cdk1/Cyclin B complex in the presence and absence of the inhibitor.

Reagents and Materials

-

Enzyme: Recombinant human Cdk1/Cyclin B complex.

-

Substrate: A suitable substrate for Cdk1, such as Histone H1, a peptide substrate with a consensus sequence (S/T)PX(R/K), or a commercially available biotinylated peptide substrate.[3]

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

ATP: Adenosine triphosphate, typically used at a concentration close to its Km for Cdk1.

-

Kinase Assay Buffer: A buffer containing components to maintain pH and provide necessary ions for the kinase reaction (e.g., HEPES, MgCl2, MnCl2, DTT).[3]

-

Detection Reagent: Depending on the assay format, this could be [γ-³²P]ATP for radiometric assays, a phospho-specific antibody for ELISA-based methods, or a luminescence-based ATP detection reagent like Kinase-Glo®.[4][5]

-

96-well plates: For conducting the assay.

In Vitro Kinase Assay Protocol (Luminescence-Based)

This protocol is adapted from commercially available Cdk1 assay kits and is a common method for high-throughput screening.[4][5]

-

Prepare the Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the Cdk1 substrate peptide, and ATP.

-

Prepare this compound Dilutions: Perform a serial dilution of this compound in the kinase assay buffer to create a range of concentrations to be tested. Also, prepare a vehicle control (e.g., DMSO) without the inhibitor.

-

Add Inhibitor and Kinase to Plate: To the wells of a 96-well plate, add the diluted this compound or vehicle control. Then, add the diluted Cdk1/Cyclin B enzyme to all wells except for the "blank" or no-enzyme control wells.

-

Initiate the Kinase Reaction: Add the kinase reaction master mix to all wells to start the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Stop the Reaction and Detect Signal: Stop the kinase reaction by adding a detection reagent such as Kinase-Glo® MAX. This reagent simultaneously stops the enzymatic reaction and measures the remaining ATP, which is inversely proportional to the kinase activity.

-

Measure Luminescence: Read the luminescence signal using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Cdk1 Signaling Pathway

The following diagram illustrates a simplified Cdk1 signaling pathway, highlighting its central role in cell cycle progression.

Caption: Simplified Cdk1 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for this compound IC50 Determination

The diagram below outlines the key steps in the experimental workflow for determining the IC50 of this compound.

Caption: Experimental workflow for determining the IC50 of this compound in vitro.

Conclusion

This technical guide provides a framework for the in vitro validation of this compound as a Cdk1 inhibitor. By following the detailed protocols and utilizing the provided data and visualizations, researchers can effectively assess the potency and selectivity of this compound. Such validation is a critical step in the drug discovery and development process, enabling a deeper understanding of the compound's mechanism of action and its potential as a therapeutic agent.

References

The Role of Cdk1-IN-5 in G2/M Cell Cycle Checkpoint Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of cell division. The G2/M checkpoint is a critical control point, preventing cells with damaged DNA from entering mitosis. Cyclin-dependent kinase 1 (Cdk1) is the master regulator of the G2/M transition, and its inhibition presents a promising strategy for cancer therapy. This technical guide provides an in-depth overview of Cdk1-IN-5, a selective Cdk1 inhibitor, and its role in modulating the G2/M checkpoint. We present its inhibitory activity, effects on cancer cell lines, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of cell cycle regulation and oncology.

Introduction to the G2/M Checkpoint and Cdk1

The transition from the G2 to the M phase of the cell cycle is a critical juncture, ensuring that DNA replication is complete and any DNA damage is repaired before the cell commits to division. This G2/M checkpoint is primarily orchestrated by the activation of the Cdk1/Cyclin B complex.[1][2] The activation of this complex involves a series of phosphorylation and dephosphorylation events. Inactive Cdk1 is phosphorylated by Wee1 and Myt1 kinases, while the phosphatase Cdc25 removes these inhibitory phosphates to trigger Cdk1 activation and mitotic entry.[1][2]

In many cancers, the G2/M checkpoint is dysregulated, allowing cells with genomic instability to proliferate. Therefore, targeting Cdk1 with small molecule inhibitors is an attractive therapeutic strategy to induce cell cycle arrest and apoptosis in cancer cells. This compound is a novel selective inhibitor of Cdk1 that has demonstrated potent anti-proliferative activity in cancer cells by inducing G2/M arrest.[3]

This compound: A Selective Cdk1 Inhibitor

This compound, also referred to as compound 10h in its primary publication, is a piperazine-tethered phthalazine derivative identified as a selective and potent Cdk1 inhibitor.[3] Its chemical structure and key biological activities are detailed below.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized through in vitro kinase assays and cell-based proliferation assays.[3]

Table 1: In Vitro Kinase Inhibitory Activity of this compound [3]

| Kinase | IC50 (nM) |

| Cdk1 | 42.19 |

| Cdk2 | 188.71 |

| Cdk5 | 354.15 |

| AXL | 5649 |

| PTK2B | 8945 |

| FGFR | 2538 |

| JAK1 | 2417 |

| IGF1R | 8546 |

| BRAF | 8138 |

Table 2: Anti-proliferative Activity of this compound against Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines [3]

| Cell Line | IC50 (µM) |

| MDA-PATC53 | 0.73 |

| PL45 | 1.0 |

Table 3: Effect of this compound on Cell Cycle Distribution in MDA-PATC53 Cells [3]

| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control | 55.2 | 30.1 | 14.7 |

| This compound (0.73 µM) | 25.8 | 15.3 | 58.9 |

Signaling Pathways and Experimental Workflows

G2/M Checkpoint Signaling Pathway

The following diagram illustrates the central role of Cdk1 in the G2/M transition and the mechanism of action of this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical experimental workflow for the characterization of a Cdk1 inhibitor like this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.[3]

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Cdk1 and other kinases.

Materials:

-

Recombinant human Cdk1/Cyclin B1, Cdk2/Cyclin E, Cdk5/p25 enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate peptide (e.g., Histone H1 for Cdk1)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add the kinase, substrate peptide, and this compound solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., MDA-PATC53, PL45)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours. Include a DMSO vehicle control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

MDA-PATC53 cells

-

Complete cell culture medium

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed MDA-PATC53 cells in 6-well plates and allow them to attach.

-

Treat the cells with this compound at its IC50 concentration (0.73 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To measure the protein levels of Cdk1 and other relevant cell cycle proteins following treatment with this compound.

Materials:

-

MDA-PATC53 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cdk1, anti-Cyclin B1, anti-phospho-Histone H3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat MDA-PATC53 cells with this compound at its IC50 concentration for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control (e.g., GAPDH) to normalize protein levels.

Conclusion

This compound is a potent and selective inhibitor of Cdk1 that effectively induces G2/M cell cycle arrest and inhibits the proliferation of pancreatic cancer cells. The data and protocols presented in this technical guide provide a comprehensive resource for researchers interested in studying the role of Cdk1 in the G2/M checkpoint and for those involved in the development of novel Cdk1 inhibitors for cancer therapy. The detailed experimental methodologies will facilitate the replication and extension of these findings, contributing to a deeper understanding of cell cycle control and the development of more effective cancer treatments.

References

Downstream Signaling Pathways Affected by Cdk1-IN-5 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 1 (Cdk1), a pivotal regulator of the cell cycle, orchestrates the transition from G2 phase to mitosis. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. Cdk1-IN-5 is a selective inhibitor of Cdk1, demonstrating significant potential in arresting the proliferation of cancer cells. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and pathway visualizations. While direct quantitative proteomics data for this compound is not yet publicly available, this guide leverages data from studies on other well-characterized Cdk1 inhibitors, such as RO-3306, to provide a representative understanding of the molecular consequences of Cdk1 inhibition.

This compound exhibits selectivity for Cdk1 with an IC50 of 42.19 nM. It also shows inhibitory activity against Cdk2 and Cdk5 at higher concentrations (IC50 of 188.71 nM and 354.15 nM, respectively). Furthermore, at micromolar concentrations, this compound can inhibit other kinases, including AXL, PTK2B, FGFR, JAK1, IGF1R, and BRAF, suggesting potential for broader cellular effects.[1] The primary and most immediate consequence of this compound treatment is the induction of a G2/M phase cell cycle arrest, thereby halting cell division.[1] This is accompanied by a decrease in the protein levels of Cdk1 itself.[1]

Core Signaling Pathways Modulated by Cdk1 Inhibition

The primary mechanism of action of this compound is the direct inhibition of Cdk1 kinase activity. This leads to a cascade of downstream effects, primarily centered on the regulation of the cell cycle and mitosis.

References

The Impact of CDK1 Inhibition on Substrate Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 1 (CDK1) is a pivotal serine/threonine kinase that governs the progression of the cell cycle, particularly the transition from G2 to M phase. Its activity is tightly regulated and essential for critical mitotic events such as chromosome condensation, nuclear envelope breakdown, and spindle formation. The therapeutic potential of targeting CDK1 in oncology and other proliferative disorders has led to the development of small molecule inhibitors. This technical guide provides an in-depth analysis of the effects of CDK1 inhibition on the phosphorylation of its downstream substrates. As specific information for a compound named "Cdk1-IN-5" is not publicly available, this paper will focus on the well-characterized CDK1 inhibitors, Flavopiridol and RO-3306, to illustrate the principles and methodologies for evaluating the impact of CDK1 inhibition.

Introduction to CDK1 and Its Role in Cell Cycle Regulation

CDK1, also known as cell division control protein 2 (CDC2), is a highly conserved protein kinase that acts as a master regulator of the cell cycle.[1] Its activation is dependent on binding to its regulatory cyclin partners, primarily Cyclin B, to form the M-phase promoting factor (MPF).[2] The activity of the CDK1/Cyclin B complex is further fine-tuned by phosphorylation and dephosphorylation events.[2] Once activated, CDK1 phosphorylates a vast array of downstream substrates, initiating a cascade of events that drive the cell into mitosis.[1] Dysregulation of CDK1 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[3]

Quantitative Analysis of CDK1 Inhibition

The potency of CDK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. These values are crucial for comparing the efficacy of different compounds and for designing experiments.

| Inhibitor | Target(s) | IC50 / K_i | Cell Line(s) / Conditions | Reference(s) |

| Flavopiridol | Pan-CDK inhibitor | CDK1: 30 nM | Not specified | [4] |

| CDK2: 170 nM | ||||

| CDK4: 100 nM | ||||

| CDK9: 20 nM | ||||

| RO-3306 | Selective CDK1 inhibitor | CDK1: 20 nM (K_i) | Not specified | [5] |

| CDK1/cyclin B1: 35 nM (K_i) | [5] | |||

| CDK2/cyclin E: 340 nM (K_i) | [5] | |||

| SKOV3: 16.92 µM | Ovarian Cancer Cell Lines | [6] | ||

| HEY: 10.15 µM | Ovarian Cancer Cell Lines | [6] | ||

| PA-1: 7.24 µM | Ovarian Cancer Cell Lines | [6] | ||

| OVCAR5: 8.74 µM | Ovarian Cancer Cell Lines | [6] | ||

| IGROV1: 13.89 µM | Ovarian Cancer Cell Lines | [6] |

Experimental Protocols for Assessing CDK1 Substrate Phosphorylation

Two primary methodologies are employed to investigate the effect of CDK1 inhibitors on substrate phosphorylation: in vitro kinase assays and quantitative phosphoproteomics.

In Vitro Kinase Assay

This method directly assesses the ability of a CDK1 inhibitor to block the phosphorylation of a specific, purified substrate by recombinant CDK1/Cyclin B.

Protocol:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

In a microcentrifuge tube, combine the purified substrate protein (e.g., Histone H1, a generic CDK substrate) and the CDK1 inhibitor at various concentrations.

-

Add recombinant active CDK1/Cyclin B complex.

-

Initiate the reaction by adding ATP (containing [γ-³²P]ATP for radioactive detection or unlabeled ATP for mass spectrometry-based detection).

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection of Phosphorylation:

-

SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film to visualize the radiolabeled, phosphorylated substrate. A decrease in the signal with increasing inhibitor concentration indicates inhibition of CDK1 activity.

-

Mass Spectrometry: For a non-radioactive approach, the reaction mixture can be digested with trypsin and analyzed by mass spectrometry to identify and quantify the phosphorylated peptides. A reduction in the abundance of specific phosphopeptides in the presence of the inhibitor demonstrates its effect.[7]

-

Quantitative Phosphoproteomics

This powerful technique allows for the global and unbiased analysis of changes in protein phosphorylation across the entire proteome of cells treated with a CDK1 inhibitor. A common approach is Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Protocol:

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" media containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆,¹⁴N₂-lysine), while the other is grown in "heavy" media containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine) for several passages to ensure complete incorporation.

-

-

Inhibitor Treatment: Treat one cell population (e.g., the "heavy" labeled cells) with the CDK1 inhibitor (e.g., Flavopiridol or RO-3306) for a specific duration. The other population ("light" labeled cells) serves as the vehicle-treated control.[8][9]

-

Cell Lysis and Protein Digestion: Harvest and combine equal amounts of protein from both cell populations. Digest the combined protein lysate into peptides using an enzyme such as trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[10]

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Identify the phosphopeptides and their corresponding proteins.

-

Quantify the relative abundance of each phosphopeptide by comparing the signal intensities of the "heavy" and "light" isotopic pairs.

-

A significant decrease in the heavy-to-light ratio for a particular phosphopeptide indicates that its phosphorylation is dependent on CDK1 activity and is inhibited by the treatment.[8][9]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Caption: CDK1 Activation Pathway and Point of Inhibition.

Caption: In Vitro Kinase Assay Workflow.

Caption: SILAC-based Phosphoproteomics Workflow.

Conclusion

The inhibition of CDK1 leads to a significant reduction in the phosphorylation of its numerous substrates, resulting in cell cycle arrest, typically at the G2/M boundary, and in some contexts, the induction of apoptosis. The methodologies outlined in this guide, namely in vitro kinase assays and quantitative phosphoproteomics, are powerful tools for elucidating the specific effects of CDK1 inhibitors. While "this compound" remains uncharacterized in public literature, the principles and techniques described herein using Flavopiridol and RO-3306 as examples provide a robust framework for the evaluation of any novel CDK1 inhibitor. Such studies are essential for the preclinical and clinical development of new anti-cancer therapies targeting the cell cycle machinery.

References

- 1. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]

- 2. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Investigating the Anti-proliferative Effects of Cdk1-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-proliferative effects of Cdk1-IN-5, a selective inhibitor of Cyclin-dependent kinase 1 (Cdk1). The document outlines the molecule's mechanism of action, presents quantitative data on its efficacy, and offers detailed protocols for key experimental procedures. Visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its biological activity and evaluation methods.

Introduction to this compound

This compound is a selective inhibitor of Cdk1, a crucial serine/threonine kinase that governs the G2/M transition and progression through mitosis in the cell cycle.[1] Dysregulation of Cdk1 activity is a common feature in many cancers, making it a compelling target for anti-cancer drug development. This compound has demonstrated potent anti-proliferative activity in various cancer cell lines by inducing cell cycle arrest and modulating Cdk1 protein levels.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against several kinases and cancer cell lines. The following tables summarize the available data for easy comparison.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| Cdk1 | 42.19[1] |

| Cdk2 | 188.71[1] |

| Cdk5 | 354.15[1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-PATC53 | Pancreatic Ductal Adenocarcinoma | 0.73[1] |

| PL45 | Pancreatic Ductal Adenocarcinoma | 1[1] |

Note: this compound also inhibited the growth of various other pancreatic ductal adenocarcinoma (PDAC), melanoma, leukemia, colon, and breast cancer cell lines by over 62% at a concentration of 10 µM after 24 hours of treatment.[1]

Mechanism of Action: G2/M Cell Cycle Arrest

This compound exerts its anti-proliferative effects primarily by inducing cell cycle arrest at the G2/M phase.[1] This is achieved through the direct inhibition of Cdk1, which, in complex with Cyclin B1, forms the Maturation-Promoting Factor (MPF). MPF is essential for the entry of cells into mitosis. By inhibiting Cdk1, this compound prevents the phosphorylation of key substrates required for mitotic entry, leading to an accumulation of cells in the G2 phase of the cell cycle. Furthermore, treatment with this compound has been shown to downregulate the protein levels of Cdk1 in cancer cells.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-proliferative effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-PATC53, PL45)

-

Complete growth medium (specific to cell line)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0 to 10 µM.[1] A vehicle control (DMSO) should be included.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 24 hours.[1]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is used to assess the effect of this compound on the protein levels of Cdk1 and other relevant cell cycle proteins.

Materials:

-

Cancer cell lines (e.g., MDA-PATC53)

-

Complete growth medium

-

This compound

-

DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cdk1, anti-Cyclin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at a specified concentration (e.g., 0.73 µM for MDA-PATC53) or vehicle control (DMSO) for 24 hours.[1]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin) to normalize protein levels.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution using flow cytometry.

Materials:

-

Cancer cell lines (e.g., MDA-PATC53)

-

Complete growth medium

-

This compound

-

DMSO

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at a specified concentration (e.g., 0.73 µM for MDA-PATC53) or vehicle control (DMSO) for 24 hours.[1]

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Use appropriate software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a potent and selective Cdk1 inhibitor with significant anti-proliferative effects against a range of cancer cell lines, particularly those of pancreatic origin. Its mechanism of action, centered on the induction of G2/M cell cycle arrest, provides a strong rationale for its further investigation as a potential anti-cancer therapeutic. The experimental protocols detailed in this guide offer a robust framework for researchers to evaluate and expand upon the current understanding of this compound's biological activities.

References

An In-depth Technical Guide on Cyclin-Dependent Kinase 1 (CDK1) Inhibitors as Potential Therapeutic Agents for Solid Tumors

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Initial searches for a specific compound designated "Cdk1-IN-5" did not yield any publicly available scientific literature or data. Therefore, this guide will provide a comprehensive overview of the broader class of Cyclin-Dependent Kinase 1 (CDK1) inhibitors as potential therapeutic agents for solid tumors, drawing on established research and clinical data for representative compounds.

Executive Summary

Cyclin-Dependent Kinase 1 (CDK1) is a pivotal regulator of the cell cycle, primarily driving the transition from G2 phase to mitosis.[1][2] Its overexpression and dysregulation are common hallmarks of many human cancers, leading to uncontrolled cell proliferation and tumor growth.[3][4][5] Consequently, CDK1 has emerged as a promising therapeutic target for the treatment of solid tumors. This technical guide delves into the core aspects of CDK1 inhibition as an anti-cancer strategy. It covers the mechanism of action, summarizes preclinical and clinical data for key CDK1 inhibitors, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

The Role of CDK1 in Cancer

CDK1, in complex with its regulatory partner Cyclin B, forms the Maturation-Promoting Factor (MPF), which is essential for mitotic entry.[6] In numerous cancers, elevated levels of CDK1 are correlated with poor prognosis.[3] The kinase activity of CDK1 is tightly regulated in normal cells, but this control is often lost in tumor cells, contributing to their sustained proliferation.[4][7] Inhibition of CDK1 aims to reinstate cell cycle control, leading to cell cycle arrest and, in some cases, apoptosis of cancer cells.[1]

Mechanism of Action of CDK1 Inhibitors

CDK1 inhibitors are typically small molecules that function as ATP-competitive antagonists.[1] By binding to the ATP-binding pocket of CDK1, these inhibitors block the kinase's ability to phosphorylate its downstream substrates, which are crucial for the G2/M transition.[1] This inhibition leads to a G2/M phase cell cycle arrest, preventing cancer cells from dividing.[1] Some CDK1 inhibitors are highly selective, while others are pan-CDK inhibitors, targeting multiple CDKs.[1][3]

dot

References

- 1. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK1 structures reveal conserved and unique features of the essential cell cycle CDK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] CDK1 structures reveal conserved and unique features of the essential cell cycle CDK | Semantic Scholar [semanticscholar.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. CDK inhibitor - Wikipedia [en.wikipedia.org]

Exploring the impact of Cdk1-IN-5 on apoptosis induction

An In-depth Technical Guide: Exploring the Impact of Cdk1 Inhibition on Apoptosis Induction

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Cdk1-IN-5" is not referenced in the currently available scientific literature. This guide, therefore, explores the broader and well-documented impact of Cyclin-dependent kinase 1 (Cdk1) inhibition on the induction of apoptosis, using established Cdk1 inhibitors as illustrative examples. The principles, pathways, and methodologies described herein provide a foundational understanding for investigating novel Cdk1 inhibitors.

Introduction: Cdk1 as a Target in Apoptosis

Cyclin-dependent kinase 1 (Cdk1), historically known as Cdc2, is a pivotal regulator of the cell cycle, primarily driving entry into and progression through mitosis.[1][2] Its activity is tightly controlled by binding to its regulatory subunit, Cyclin B1.[1] Beyond its canonical role in cell division, a growing body of evidence implicates Cdk1 in the intricate signaling networks governing apoptosis, or programmed cell death.[1][3]

The duality of Cdk1's function presents a compelling therapeutic rationale for its inhibition. In cancer, where cell cycle progression is often rampant and apoptosis is evaded, targeting Cdk1 can simultaneously halt proliferation and promote cell death.[4] The activation of Cdk1 has been shown to be a requisite for apoptosis in certain cellular contexts, while in others, its inhibition can trigger apoptotic pathways.[1][3] This technical guide delves into the mechanisms, experimental evaluation, and signaling pathways associated with the induction of apoptosis through Cdk1 inhibition.

Quantitative Data on Cdk1 Inhibitors and Apoptosis

The following tables summarize quantitative data from studies on various Cdk1 inhibitors, illustrating their effects on apoptosis and related cellular processes.

Table 1: Effect of Cdk1 Inhibitors on Apoptosis in Cancer Cell Lines

| Inhibitor | Cell Line | Concentration | Effect on Apoptosis | Reference |

| Roscovitine | HeLa Env/HeLa CD4 co-cultures | Not Specified | Prevented syncytial apoptosis | [5] |

| Dinaciclib | Raji (lymphoma) | Not Specified | Induced apoptosis and G2/M arrest | [6] |

| AZD5438 | IEC-6 (intestinal epithelial) | Not Specified | Induced caspase-3-dependent apoptosis | [7] |

| RO-3306 | Mitotic cells | Not Specified | Enhanced Fas-mediated activation of procaspase-8 | [8] |

Table 2: Impact of Cdk1 Inhibition on Cell Cycle and Apoptotic Markers

| Inhibitor | Cell Line | Observation | Implication for Apoptosis | Reference |

| Roscovitine | HeLa Env/HeLa CD4 co-cultures | Prevented p53S15 phosphorylation and Bax upregulation | Blocks a key pro-apoptotic pathway | [5] |

| Dinaciclib | Raji (lymphoma) | Downregulation of cell cycle proteins via Cdk1 pathway | Leads to cell cycle arrest and apoptosis | [6] |

| AZD5438 | IEC-6 (intestinal epithelial) | Increased phosphorylated p53 and p21Cip1 | Activation of DNA damage response and apoptosis | [7] |

| RO-3306 | Mitotic cells | Enhanced processing of procaspase-8 | Promotes extrinsic apoptosis pathway | [8] |

Signaling Pathways of Cdk1 Inhibition-Mediated Apoptosis

The inhibition of Cdk1 can trigger apoptosis through multiple signaling cascades. The specific pathway activated often depends on the cellular context and the specific inhibitor used. Below are diagrams of key pathways.

Caption: Cdk1 inhibition can lead to the activation of the p53 tumor suppressor, upregulation of the pro-apoptotic protein Bax, and subsequent initiation of the intrinsic mitochondrial apoptosis pathway.

Caption: Cdk1 can phosphorylate procaspase-8, inhibiting its activation. Inhibition of Cdk1 removes this brake, sensitizing cells to extrinsic apoptotic signals via the death-inducing signaling complex (DISC).[8]

Experimental Protocols for Assessing Apoptosis

A multi-assay approach is recommended to confirm apoptosis and elucidate the mechanism of action of a Cdk1 inhibitor.[9]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[10][11]

-

Methodology:

-

Cell Culture and Treatment: Seed cells at a density of 1 x 10^6 cells in a T25 flask and culture for 24-48 hours. Treat cells with the Cdk1 inhibitor at various concentrations and for different time points. Include a vehicle-only control.[11]

-

Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, use trypsin to detach them.[11]

-

Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at approximately 670 x g for 5 minutes at room temperature.[11]

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour of staining.[10] Live cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for DNA Fragmentation

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[9]

-

Principle: The TUNEL assay identifies nicks in the DNA that are generated during apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of these DNA fragments. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.[9]

-

Methodology:

-

Sample Preparation: Cells can be cultured on coverslips or cytocentrifuged onto slides. Fix the cells with a crosslinking agent like paraformaldehyde.

-

Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100) to allow the TdT enzyme to enter the nucleus.

-

Labeling: Incubate the samples with the TdT enzyme and fluorescently labeled dUTPs.

-

Washing: Wash the samples to remove unincorporated nucleotides.

-

Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.[9]

-

Visualization: Analyze the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Caspase Activity Assays

Caspases are a family of proteases that are central executioners of apoptosis.[9]

-

Principle: These assays utilize a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a colorimetric or fluorometric reporter. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.

-

Methodology:

-

Cell Lysis: Treat cells with the Cdk1 inhibitor and then lyse the cells to release their contents.

-

Incubation with Substrate: Add the caspase substrate to the cell lysate.

-

Detection: After an incubation period, measure the signal (absorbance or fluorescence) using a microplate reader.

-

Quantification: The signal intensity is proportional to the caspase activity in the sample.

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of a novel Cdk1 inhibitor.

Caption: A logical workflow for characterizing the pro-apoptotic activity of a Cdk1 inhibitor, from initial screening to mechanistic studies.

Conclusion

The inhibition of Cdk1 represents a promising strategy for inducing apoptosis in pathological conditions characterized by uncontrolled cell proliferation and resistance to cell death. A thorough understanding of the underlying signaling pathways and the use of a robust panel of experimental assays are critical for the successful development of novel Cdk1 inhibitors as therapeutic agents. This guide provides the foundational knowledge and methodologies for researchers, scientists, and drug development professionals to explore the impact of Cdk1 inhibition on apoptosis induction.

References

- 1. Cyclin-dependent kinase-1: linking apoptosis to cell cycle and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Cdk1 and Cdk2 complexes (cyclin dependent kinases) in apoptosis: a role beyond the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin-dependent kinases regulate apoptosis of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cdk1/Cyclin B1 Controls Fas-Mediated Apoptosis by Regulating Caspase-8 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blog.cellsignal.com [blog.cellsignal.com]

- 10. scispace.com [scispace.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cdk1-IN-5 in Human Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cdk1-IN-5, a selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1), in human cell culture experiments. This document outlines the inhibitor's mechanism of action, provides quantitative data for experimental design, and offers detailed protocols for key applications, including cell cycle analysis, apoptosis induction, and assessment of Cdk1 signaling.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of Cdk1, a key serine/threonine kinase that governs the G2/M transition and progression through mitosis in the eukaryotic cell cycle. Dysregulation of Cdk1 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[1] this compound, a phthalazinone derivative, offers a valuable tool for investigating the cellular processes regulated by Cdk1 and for assessing the therapeutic potential of Cdk1 inhibition.

Mechanism of Action

Cdk1, in complex with its regulatory subunit Cyclin B, forms the M-phase promoting factor (MPF), which phosphorylates a multitude of substrates to drive mitotic entry. This compound exerts its biological effects by inhibiting the kinase activity of Cdk1. While the precise binding mode (e.g., ATP-competitive) is not explicitly detailed in the available literature, its potent inhibition at nanomolar concentrations suggests a high-affinity interaction with the kinase. By blocking Cdk1 activity, this compound can induce a G2/M cell cycle arrest and, at higher concentrations or with prolonged exposure, trigger apoptosis.[2][3]

Data Presentation

The following table summarizes the quantitative data for this compound, providing a basis for experimental design.

| Parameter | Value | Notes |

| Target | Cdk1 | Primary target kinase. |

| IC50 (Cdk1) | 42.19 nM | In vitro kinase assay. |

| IC50 (Cdk2) | 188.71 nM | Demonstrates selectivity over Cdk2. |

| IC50 (Cdk5) | 354.15 nM | Demonstrates selectivity over Cdk5. |

| Off-Target Kinase IC50 | >2400 nM | Tested against AXL, PTK2B, FGFR, JAK1, IGF1R, and BRAF, indicating high selectivity for Cdk1 at lower concentrations. |

| Effective Concentration in Cancer Cell Lines | 0 - 10 µM (24h) | Inhibits the growth of various cancer cell lines. The optimal concentration is cell-line dependent and should be determined empirically. |

Data sourced from MedchemExpress product information.

Mandatory Visualizations

Cdk1 Signaling Pathway and Point of Inhibition

Caption: Cdk1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Treatment and Analysis

Caption: General workflow for this compound experiments in cell culture.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the supplier's information, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Cell Culture and Treatment

Materials:

-

Human cell line of interest (e.g., HeLa, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Culture the chosen human cell line under standard conditions (37°C, 5% CO2).

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the treatment period.

-

Allow cells to adhere and resume proliferation overnight.

-

The next day, prepare working concentrations of this compound by diluting the 10 mM stock solution in complete culture medium. A typical starting range for a dose-response experiment, based on the IC50, would be from 50 nM to 10 µM.

-

Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

Protocol:

-

Following treatment with this compound, harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

-

Combine the detached cells with the supernatant containing floating cells and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet once with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

Materials:

-

Treated and control cells

-

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

PBS

Protocol:

-

After treatment with this compound, collect both floating and adherent cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI (or volumes as recommended by the kit manufacturer).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]

Western Blot Analysis of Cdk1 Signaling Pathway

Materials:

-

Treated and control cells

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Cdk1 (Tyr15), anti-Cdk1, anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

After treatment, place the culture dishes on ice and wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system. Analyze the changes in protein expression and phosphorylation status.[5][6][7]

References

- 1. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

Cdk1-IN-5 solubility and stability in DMSO and culture media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk1-IN-5 is a selective inhibitor of Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle.[1] This document provides detailed information on the solubility and stability of this compound in common laboratory solvents and culture media, along with protocols for its use in cell-based assays.

Data Presentation

Quantitative Solubility and Stability Data

While specific quantitative solubility data for this compound in DMSO and culture media is not publicly available from the supplier, general handling instructions for similar compounds provide valuable guidance. The following tables summarize the recommended storage and handling procedures for this compound.

Table 1: this compound Solubility

| Solvent | Solubility | Recommendations & Handling |

| DMSO | Soluble (quantitative value not provided) | For creating stock solutions, dissolve this compound in DMSO.[2] If the compound does not readily dissolve, brief warming to 37°C and vortexing or sonication can be used.[3][4] It is recommended to use newly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility. |

| Culture Media | Sparingly soluble | Direct dissolution in aqueous buffers or culture media is not recommended. Prepare a high-concentration stock solution in DMSO first and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).[5] A stepwise dilution is recommended to prevent precipitation.[5] |

| Ethanol | Not specified | Information not available. |

| Water | Insoluble | Avoid using water as a primary solvent. |

Table 2: this compound Stability and Storage

| Form | Storage Temperature | Stability | Recommendations |

| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place.[6] |

| 4°C | Up to 2 years | For shorter-term storage.[5][7] | |

| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6][8][9] |

| -80°C | Up to 6 months | For long-term storage of the stock solution.[6][7] | |

| Working Solution (in Culture Media) | 37°C (in incubator) | Should be used immediately | It is recommended to prepare fresh working solutions for each experiment from the frozen DMSO stock. Do not store aqueous solutions for more than a day. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Weighing the Compound: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[6] Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

-

Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

-

Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes or warm it briefly to 37°C to ensure complete dissolution.[3][4]

-

Storage: Aliquot the stock solution into sterile, light-protected, single-use vials. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6][7]

Protocol 2: Preparation of Working Solution in Culture Media

-

Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Serial Dilution: Perform a serial dilution of the stock solution in your desired cell culture medium to achieve the final working concentration. It is crucial to add the DMSO stock to the media and mix immediately to avoid precipitation. A stepwise dilution is recommended.[5]

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is below the toxic level for your specific cell line (generally <0.5%).[5] Include a vehicle control (media with the same final concentration of DMSO) in your experiments.

-

Immediate Use: Use the freshly prepared working solution immediately for your cell-based assays.

Protocol 3: In Vitro Cdk1 Kinase Assay

This protocol is a general guideline and may need optimization for specific experimental conditions.

-

Reaction Buffer Preparation: Prepare a suitable kinase reaction buffer. A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 1 mM DTT.

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the following components:

-

Cdk1/Cyclin B enzyme complex

-

Substrate (e.g., Histone H1)

-

This compound at various concentrations (or DMSO for control)

-

Kinase reaction buffer

-

-

Initiate Reaction: Add ATP (often radiolabeled, e.g., [γ-³²P]ATP) to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).

-

Analysis: Analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography or by using a non-radioactive method such as an ADP-Glo™ Kinase Assay.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. manuals.plus [manuals.plus]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Optimal Cdk1-IN-5 Treatment for Cell Cycle Arrest: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 1 (Cdk1), a key regulator of the G2/M transition, is a prominent target for cancer therapy and cell cycle studies. Cdk1-IN-5 is a potent and selective inhibitor of Cdk1, inducing reversible cell cycle arrest in the G2 phase. This document provides detailed application notes and protocols for the optimal use of this compound to achieve efficient cell cycle arrest in various cell lines. The provided data, primarily focusing on the well-characterized Cdk1 inhibitor RO-3306 as a representative for this compound, will guide researchers in designing and executing experiments for cell synchronization and investigating the molecular events of the G2/M transition.

Data Presentation: Cdk1 Inhibitor (RO-3306) Treatment and G2/M Arrest

The following table summarizes quantitative data from various studies on the efficiency of the Cdk1 inhibitor RO-3306 in inducing G2/M phase cell cycle arrest.

| Cell Line | Inhibitor Concentration (µM) | Treatment Duration (hours) | Percent of Cells in G2/M Phase | Reference |

| HCT116 | 9 | 20 | Complete G2/M arrest | [1][2] |

| SW480 | 9 | 20 | Complete G2/M arrest | [1][2] |

| HeLa | 9 | 20 | Complete G2/M arrest | [1][2] |

| OVCAR5 | 0.5 - 25 | 36 | Dose-dependent increase | [3] |

| SKOV3 | 0.5 - 25 | 36 | Dose-dependent increase | [3] |

| MOLM-13 | 5 | 16 | ~60% | [4] |

| OCI-AML-3 | 5 | 16 | ~55% | [4] |

| HL-60 | 5 | 16 | ~50% | [4] |

| HeLa | 2 (mM) | 8-24 | Sustained G2 arrest | [5] |

| HeLa | 10 (mM) | 8-24 | Prolonged G2 arrest | [5] |

| HFL1 | 5 | 20 | Significant increase | [6][7] |

| MRC-5 | 5 | 20 | Significant increase | [6][7] |

| RPE | 5 | 20 | Significant increase | [6][7] |

Note: "Complete G2/M arrest" indicates that the vast majority of the cell population accumulated in the G2/M phase, as observed by flow cytometry. For OVCAR5 and SKOV3 cell lines, the original data shows a dose-dependent effect, and for MOLM-13, OCI-AML-3, and HL-60, the percentages are approximate based on the provided histograms. The concentrations for HeLa cells from one source were noted in mM, which is likely a typographical error in the source and should be interpreted with caution; µM is the standard unit for this compound's activity.

Mandatory Visualizations

Cdk1 Signaling Pathway in G2/M Transition

Caption: Cdk1 signaling at the G2/M transition and the point of inhibition by this compound.

Experimental Workflow for Optimal this compound Treatment

Caption: Workflow for determining the optimal concentration and duration of this compound treatment.

Logic Diagram for Cell Cycle Arrest Optimization

Caption: Logical relationship for optimizing this compound treatment conditions.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding:

-

Culture cells in appropriate complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-